4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Overview
Description
4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a chemical compound with the empirical formula C7H5BrN2. Its molecular weight is 197.03 . It is a solid substance .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 . Compound 4h, for instance, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives has been studied . The InChI key for this compound is NZUWATDXQMWXMY-UHFFFAOYSA-N .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . For example, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .Physical and Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C7H5BrN2 and its molecular weight is 197.03 .Scientific Research Applications
Synthesis and Antibacterial Activity
The synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives using 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile as a substrate has demonstrated significant antimicrobial activity against a variety of aerobic and anaerobic bacteria. These derivatives, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, highlight the potential of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile derivatives in the development of new antibacterial agents (Bogdanowicz et al., 2013).
Reactions with Secondary Dialkylamines
Research on 3-bromoisothiazole-5-carbonitriles, closely related to this compound, interacting with secondary dialkylamines like pyrrolidine and morpholine, has unveiled a pathway to 3-amino-substituted derivatives. This study provides insight into the versatility of brominated carbonitriles in chemical synthesis and their potential applications in creating new chemical entities (Kalogirou & Koutentis, 2014).
Development of Tacrine Analogues
The transformation of 4-amino-1H-pyrrole-3-carbonitrile derivatives into new substituted pyrrolo[3,2-b]pyridines, through reactions facilitated by microwave irradiation, showcases the potential of these compounds in medicinal chemistry, specifically in creating tacrine analogues for therapeutic applications (Salaheldin et al., 2010).
Electropolymerization and Conducting Polymers
The synthesis of derivatized bis(pyrrol-2-yl) arylenes from pyrrole-based monomers, exhibiting low oxidation potentials, highlights the utility of such compounds in the fabrication of electrically conducting polymers. This research into the electropolymerization process suggests applications in materials science, particularly in developing new conductive materials (Sotzing et al., 1996).
Chemical Synthesis and Molecular Structure Analysis
Studies on the synthesis, X-ray, and spectroscopic analysis of pyridine derivatives have provided detailed insights into the molecular structures, electronic properties, and potential applications of these compounds in various fields of chemistry and materials science (Cetina et al., 2010).
Mechanism of Action
Target of Action
The primary target of 4-Bromo-1H-Pyrrolo[2,3-b]Pyridine-6-Carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The activated FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Future Directions
Biochemical Analysis
Biochemical Properties
4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has been found to interact with various enzymes and proteins
Cellular Effects
It is suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-3-5(4-10)12-8-6(7)1-2-11-8/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSUQASDDUSUMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=CC(=C21)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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